molecular formula C10H10N2 B184239 Naphthalene-2,7-diamine CAS No. 613-76-3

Naphthalene-2,7-diamine

Cat. No. B184239
CAS RN: 613-76-3
M. Wt: 158.2 g/mol
InChI Key: HBJPJUGOYJOSLR-UHFFFAOYSA-N
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Description

Naphthalene-2,7-diamine, also known as 2,7-naphthalenediamine, is one of the isomers of naphthalene bearing two amino groups . These compounds are generally white solids that tend to air-oxidize .


Synthesis Analysis

Naphthalene-2,7-diamine is usually prepared by reducing the nitronaphthalene derivative and aminating the subsequent hydroxynaphthalene derivative . A series of novel aromatic polyamides was synthesized from the diamine and several structurally different aromatic diacids .


Molecular Structure Analysis

The molecular structure of Naphthalene-2,7-diamine can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,3-Diaminonaphthalene (DAN) is used in the nitrite detection test, where it reacts with nitrite to form fluorescent 1H-naphthotriazol. DAN also reacts with selenite to form 4,5-benzopiazselenol which is detectable via absorptiometry or fluorometry .


Physical And Chemical Properties Analysis

Naphthalene-2,7-diamine is a white crystalline solid having polycyclic aromatic hydrocarbon with characteristic mothball odor . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Organic Electronics

Naphthalene-2,7-diamine derivatives, particularly naphthalene diimides (NDIs), are known for their high electron affinity and good charge carrier mobility . These properties make them suitable for use in organic electronics . They are used as n-type semiconducting materials in field-effect transistors, which are essential components of various electronic devices.

Photovoltaic Devices

Due to their excellent thermal and oxidative stability , NDIs derived from naphthalene-2,7-diamine are promising candidates for photovoltaic devices . They can serve as non-fullerene acceptors in solar cells, contributing to the development of more efficient and stable solar energy harvesting systems.

Flexible Displays

The electronic properties of NDIs also allow them to be used in flexible displays. Their ability to self-assemble into functional structures makes them ideal for creating displays that are not only flexible but also durable and efficient .

Supramolecular Chemistry

In supramolecular chemistry, NDIs are utilized for their ability to form host–guest complexes. These complexes can be applied to molecular switching devices such as catenanes and rotaxanes, which have potential uses in nanotechnology and materials science .

Sensing

Naphthalene diimides are applied in sensing due to their electrochemical properties . They can be used to develop sensors that detect various chemical or biological substances with high sensitivity and specificity .

Catalysis

The robust and planar structure of naphthalene-2,7-diamine derivatives makes them suitable for catalysis applications. They can facilitate a variety of chemical reactions, potentially leading to more efficient and environmentally friendly processes .

Medicine

In the medical field, water-soluble NDIs have shown promise in binding to DNA duplexes through threading intercalation. This property has enabled the development of unique DNA analytical techniques and functional DNA polymers . Additionally, NDIs have been identified as potential candidates for anticancer therapeutics due to their ability to stabilize noncanonical DNA structures associated with cancer development .

Supramolecular Polymers

NDIs based on naphthalene-2,7-diamine are used to create supramolecular polymers. These polymers have applications in various fields, including materials science, where they can be used to develop new materials with desirable properties such as enhanced strength, flexibility, or conductivity .

Safety and Hazards

When handling Naphthalene-2,7-diamine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . They are also useful for a variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, ion-channels, catalysis, and medicine .

properties

IUPAC Name

naphthalene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPJUGOYJOSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210204
Record name Naphthalene-2,7-diamine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,7-diamine

CAS RN

613-76-3
Record name 2,7-Naphthalenediamine
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Record name 2,7-Naphthylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diaminonaphthalene
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Record name Naphthalene-2,7-diamine
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Record name Naphthalene-2,7-diamine
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Record name 2,7-NAPHTHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

To 1.39 g (6.37 mmol) of 2,7-dinitronaphthalene (124) was added 25 mL of concentrated HCA and 15 mL of ethanol. Then, 9.6 g (50.9 mmol) of tin (II) chloride was added and the reaction was heated at 78 C for 24 hours. The reaction was made basic with NaOH and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered, and the volatiles removed by rotary evaporation. The product was purified by silica gel column chromatography eluting with 1% methanol in dichloromethane. This provided 0.965 g of compound 125.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1.39 g (6.37 mmol) of 2,7-dinitronaphthalene (124) was added 25 mL of concentrated HCl and 15 mL of ethanol. Then, 9.6 g (50.9 mmol) of tin (II) chloride was added and the reaction was heated at 78 C for 24 hours. The reaction was made basic with NaOH and extracted with ethyl acetate. The ethyl acetate layer was dried (MgSO4), filtered, and the volatiles removed by rotary evaporation. The product was purified by silica gel column chromatography eluting with 1% methanol in dichloromethane. This provided 0.965 g of compound 125.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Naphthalene-2,7-diamine drive the formation of complex structures like nanotubes and vesicles?

A1: Naphthalene-2,7-diamine acts as a building block for supramolecular architectures. When combined with specific molecules like benzene-1,3,5-tricarboxylic acid, it forms aromatic amide oligomers. [] These oligomers self-assemble into nanotubes and vesicles driven by a combination of hydrogen bonding between amide groups and aromatic stacking interactions between the naphthalene and benzene rings. [, , , ] The specific morphology, whether vesicles or nanotubes, can be controlled by adjusting factors like solvent composition and oligomer concentration. []

Q2: Beyond structural control, are there applications for these Naphthalene-2,7-diamine based assemblies?

A3: Yes, the controlled self-assembly of Naphthalene-2,7-diamine-based structures offers exciting possibilities for material fabrication. For example, the organic micro/nanotubes and vesicles formed by these molecules have been successfully used as templates to create metallic structures. Researchers have demonstrated the fabrication of platinum (Pt) micro/nanotubes and hollow Pt nanospheres by utilizing the self-assembled organic structures as templates for the in situ reduction of K2PtCl4. [] This highlights the potential of these systems for applications in areas like catalysis and materials science.

Q3: How does the length of an aromatic amide oligomer containing Naphthalene-2,7-diamine affect its self-assembly properties?

A4: Studies have revealed that the length of aromatic amide oligomers plays a crucial role in their ability to form stable structures. While shorter oligomers lack significant dimerization tendencies, longer oligomers, specifically those with five or more amide units, demonstrate a remarkable ability to assemble into stable homoduplexes. [] This stability arises from the formation of multiple intermolecular hydrogen bonds between the N–H and C=O groups of the amide units. [] Importantly, the stability of the homoduplexes exhibits a near-linear relationship with the number of amide units present in the oligomer. []

Q4: What methods are used to study and characterize the self-assembly of Naphthalene-2,7-diamine based structures?

A5: Researchers employ a combination of techniques to investigate these systems. Microscopy techniques like SEM, AFM, and TEM are crucial for visualizing the morphology and size of the self-assembled structures. [, ] Spectroscopic methods like 1H NMR and fluorescence spectroscopy provide information on molecular interactions, binding constants, and conformational changes during assembly. [, , ] Additionally, X-ray diffraction can elucidate the molecular packing within the self-assembled structures. []

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